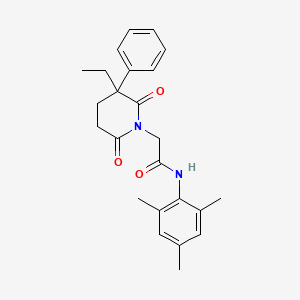

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

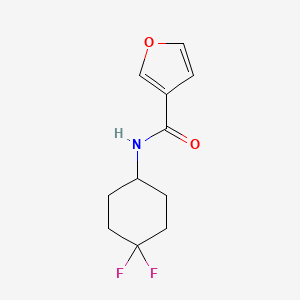

The compound “1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea” is a complex organic molecule. It contains a urea group (-NH-CO-NH2), a benzyl group (C6H5CH2-), and a methylamino group (-NH-CH3), all of which are common in medicinal chemistry and could potentially contribute to biological activity .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine and urea groups, for example, are both nucleophilic and could potentially participate in a variety of reactions. The alkyne group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of the polar urea and amine groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique

Enantio- and Diastereoselective Reactions

A study by Okino et al. (2005) introduces a class of bifunctional catalysts featuring a thiourea moiety and an amino group on a chiral scaffold, demonstrating their efficiency in asymmetric Michael reactions. This synthetic route offers a novel approach for producing compounds with high enantioselectivity, potentially relevant to the synthesis of complex molecules like 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Antitumor and Antimicrobial Agents

Research on 3-Amino-1,2,4-benzotriazine 1,4-dioxide by Daniels and Gates (1996) explores its DNA cleavage mechanism, which is pivotal for its antitumor activity. This study underlines the potential of certain compounds to act as bioreductive agents, suggesting areas of interest for the development of therapeutics (Daniels & Gates, 1996).

Antiviral, Antitubercular, and Anticancer Activities

Çıkla's work (2010) on novel thioureas derived from 4-aminobenzohydrazide hydrazones investigates their antiviral, antitubercular, and anticancer activities. This study exemplifies the broad utility of synthetic chemistry in discovering potential therapeutics, which could be relevant for the research and development of compounds like this compound (Çıkla, 2010).

Polymerization and Material Science Applications

Mori, Sutoh, and Endo (2005) discuss the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT, illustrating the potential for designing polymers with specific properties. This technique could be applicable to a wide range of materials science applications, potentially including the synthesis of derivatives related to this compound (Mori, Sutoh, & Endo, 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-22(16-17-10-4-2-5-11-17)15-9-8-14-20-19(23)21-18-12-6-3-7-13-18/h2-7,10-13H,14-16H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDWSKQAFJIEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)